In Vitro Antimalarial Potency: Artemisinin vs. Dihydroartemisinin and Artesunate
In a head‑to‑head comparison using synchronized *Plasmodium berghei* cultures, dihydroartemisinin (DHA) was the most potent analog, with an IC50 of 0.3 × 10⁻⁸ M, while artemisinin and artesunate exhibited IC50 values of 1.9 × 10⁻⁸ M and 1.1 × 10⁻⁸ M, respectively, when drugs were present for the full 24‑h developmental cycle [1]. This confirms that artemisinin is approximately 6‑fold less potent than DHA in this model system.
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 1.9 × 10⁻⁸ M |
| Comparator Or Baseline | Dihydroartemisinin: 0.3 × 10⁻⁸ M; Artesunate: 1.1 × 10⁻⁸ M |
| Quantified Difference | Artemisinin is 6.3‑fold less potent than DHA; 1.7‑fold less potent than artesunate |
| Conditions | *P. berghei* rodent model, 24 h synchronized erythrocytic stage culture, flow cytometric DNA synthesis measurement |
Why This Matters
Selecting the appropriate analog for a specific experimental or therapeutic context requires precise knowledge of relative potency, as DHA may offer superior efficacy in vitro, while artemisinin's lower potency may be offset by other pharmacokinetic or safety advantages.
- [1] Janse CJ, et al. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model. Int J Parasitol. 1994;24(4):589-594. View Source
